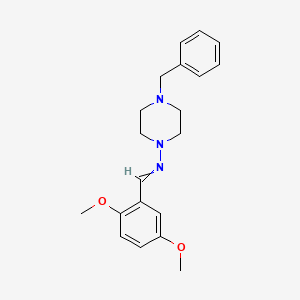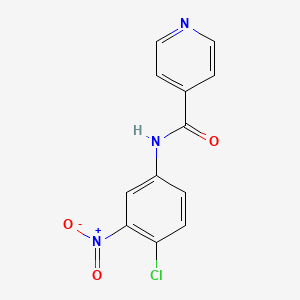![molecular formula C19H20N2O2 B5696408 N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5696408.png)
N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide, also known as DMBA-N-butylamide, is a synthetic compound that has been widely used in scientific research. This compound belongs to the family of benzoxazole derivatives and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide is not fully understood. However, it has been suggested that N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide may act by inhibiting the activity of COX-2 and modulating the activity of ion channels. N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory effects by inhibiting the activity of COX-2 and reducing the production of prostaglandins. N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide has also been found to have anti-tumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide has been found to have neuroprotective effects by modulating the activity of ion channels and reducing neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide has also been found to have low toxicity and is well-tolerated by animals. However, there are also some limitations to using N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be considered. Additionally, N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide has been found to have low solubility in water, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications, particularly in the treatment of inflammation, cancer, and neurodegenerative diseases. Additionally, future research could focus on developing more efficient synthesis methods for N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide and improving its solubility in water.
Conclusion
N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide is a synthetic compound that has been widely used in scientific research due to its various biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective properties. N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide has also been found to inhibit the activity of COX-2 and modulate the activity of ion channels. While there are some limitations to using N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide in lab experiments, its potential therapeutic applications and future directions for research make it an important compound for scientific investigation.
Méthodes De Synthèse
N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide can be synthesized through a multi-step process. The first step involves the synthesis of 3,4-dimethylphenylacetic acid, which is then converted into an acid chloride. The acid chloride is then reacted with 2-aminobenzoxazole to produce N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide. This synthesis method has been described in detail in a research article by Gao et al. (2013).
Applications De Recherche Scientifique
N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide has been widely used in scientific research due to its various biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective properties. N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and inflammation. Additionally, N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide has been found to modulate the activity of ion channels, which are involved in the regulation of neuronal excitability.
Propriétés
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-4-5-18(22)20-15-8-9-17-16(11-15)21-19(23-17)14-7-6-12(2)13(3)10-14/h6-11H,4-5H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZOFNFXEWMRFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[allyl(methylsulfonyl)amino]-N-cyclopentylbenzamide](/img/structure/B5696331.png)
![5-[(5-methyl-2-furyl)methylene]-2-[4-(methylthio)phenyl]-1,3-dioxane-4,6-dione](/img/structure/B5696338.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-propoxybenzamide](/img/structure/B5696349.png)
![1-{4-[(4-bromophenoxy)methyl]phenyl}ethanone](/img/structure/B5696364.png)
![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5696375.png)

![3-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5696383.png)

![2-[(2-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5696395.png)
![6-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B5696402.png)

![2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5696419.png)
